l-Valine diethylamide
Overview
Description
l-Valine diethylamide: is a derivative of the essential amino acid l-valine. l-Valine is one of the branched-chain amino acids, which also include leucine and isoleucine. These amino acids are crucial for protein synthesis and overall metabolic functions in the human body. This compound, specifically, is a modified form where the carboxyl group of l-valine is converted into an amide group with two ethyl groups attached. This modification can potentially alter its biochemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-valine diethylamide typically involves the amidation of l-valine. One common method is to react l-valine with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions to prevent racemization of the amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of biocatalysts or enzyme-mediated synthesis could also be explored to enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: l-Valine diethylamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under strong oxidative conditions, although this is less common.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl groups on the amide can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its role in protein synthesis and metabolic pathways, as well as its potential effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects, including its role in muscle metabolism and recovery, as well as its potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of l-valine diethylamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases.
Pathways Involved: It may influence the branched-chain amino acid metabolic pathway, which is crucial for energy production and protein synthesis. Additionally, it could affect signaling pathways related to muscle growth and repair.
Comparison with Similar Compounds
l-Valine: The parent amino acid, essential for protein synthesis and metabolic functions.
l-Leucine and l-Isoleucine: Other branched-chain amino acids with similar roles in metabolism and muscle function.
l-Valine methyl ester:
Uniqueness: l-Valine diethylamide is unique due to its modified amide group, which can alter its solubility, stability, and reactivity compared to the parent amino acid and other derivatives
Properties
IUPAC Name |
(2S)-2-amino-N,N-diethyl-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRKJJQTRYRJRT-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465717 | |
Record name | l-valine diethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56414-87-0 | |
Record name | l-valine diethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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